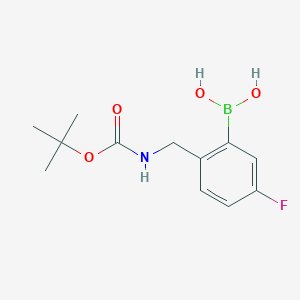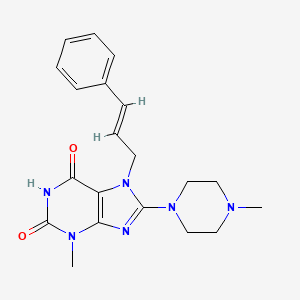
7-cinnamyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-cinnamyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Modulation
Research into derivatives of purine-2,6-dione, including structures related to "7-cinnamyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione," indicates their significance in targeting serotonin receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) which are critical in treating psychiatric disorders such as depression and anxiety. For instance, a study by Chłoń-Rzepa et al. (2015) synthesized and evaluated arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione, finding potent ligands for 5-HT1A/5-HT7/D2 receptors with moderate affinity for 5-HT2A sites, indicating potential antidepressant and antipsychotic properties (Chłoń-Rzepa et al., 2015).
Phosphodiesterase Inhibition
Another aspect of the research focuses on the inhibition of phosphodiesterase (PDE) enzymes, which are involved in the degradation of cyclic nucleotides within cells, affecting neuronal signaling and functions. For example, Zagórska et al. (2016) synthesized 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating them for serotonin receptor affinity and PDE4B and PDE10A inhibitor activity. Preliminary pharmacological studies indicated potential antidepressant and anxiolytic effects in vivo (Zagórska et al., 2016).
Kinase Inhibition
In addition to the psychiatric and neurological implications, derivatives of purine-2,6-dione have been studied for their role in kinase inhibition, targeting EGFR-activating and resistance mutations. This is particularly relevant in cancer research, where overcoming resistance to EGFR inhibitors is a significant challenge. Yang et al. (2012) described the structural optimization of N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives, finding compounds with potent in vitro and in vivo antitumor activity against non-small-cell lung cancer (NSCLC) cell lines harboring EGFR mutations (Yang et al., 2012).
Properties
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-23-11-13-25(14-12-23)19-21-17-16(18(27)22-20(28)24(17)2)26(19)10-6-9-15-7-4-3-5-8-15/h3-9H,10-14H2,1-2H3,(H,22,27,28)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQUUFBZZCYYHW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=C(N2C/C=C/C4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
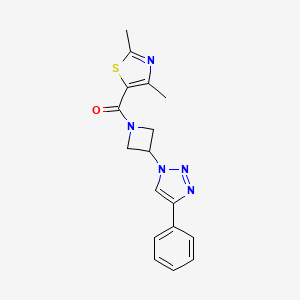
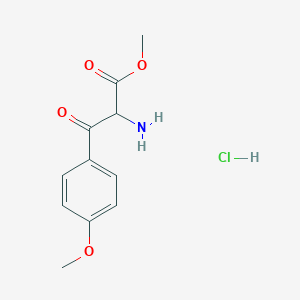
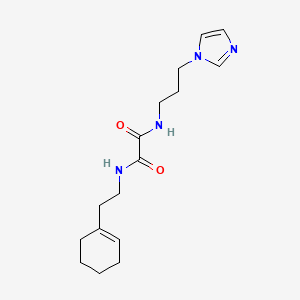
![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2422499.png)


![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide](/img/structure/B2422502.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2422504.png)

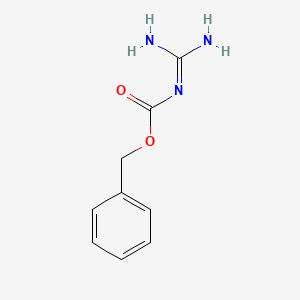

![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2422508.png)
